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Introduction

Dipeptidyl Peptidase 9 (DPP9) is a cytosolic serine protease belonging to the S9B family, which
also includes Dipeptidyl Peptidase 4 (DPP4), Dipeptidyl Peptidase 8 (DPP8), and Fibroblast
Activation Protein (FAP).[1][2] These enzymes are characterized by their ability to cleave Xaa-
Pro or Xaa-Ala dipeptides from the N-terminus of polypeptide chains.[2][3][4] Unlike the well-
studied, membrane-bound DPP4, DPP9 is located primarily in the cytoplasm and nucleus.[1][3]
Accumulating evidence points to the critical role of DPP9's enzymatic activity in a multitude of
cellular processes, including immune regulation, antigen presentation, cell migration, energy
metabolism, and programmed cell death.[1][5][6] Its inactivation in mice leads to neonatal
lethality, underscoring its essential physiological function.[5][7] This guide provides a
comprehensive overview of the enzymatic activity of DPP9, its substrates and inhibitors, its role
in key signaling pathways, and detailed experimental protocols for its study.

Molecular and Catalytic Properties

DPP9 functions as a serine protease with a conserved catalytic triad composed of Serine
(Ser729), Aspartate (Asp807), and Histidine (His839) in its active site.[5][7] The enzyme exists
as a homodimer and consists of a B-propeller domain and an a/f hydrolase domain which
harbors the catalytic site.[5][8] Ligand binding to DPP9 induces a significant conformational
change, involving a disorder-to-order transition of a loop segment at the active site, a
mechanism distinct from that of DPP4.[5][8][9] The enzymatic activity of DPP9 can be
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allosterically regulated by binding to Small Ubiquitin-like Modifier 1 (SUMOZ1), which enhances
its catalytic function.[1][7][10]

Substrate Specificity and Known Substrates

DPP9 exhibits post-proline dipeptidyl aminopeptidase activity, cleaving dipeptides from the N-
termini of proteins where proline is in the second position (P1 position).[2] In vitro studies using
peptide libraries have shown that DPP9 prefers hydrophobic and aromatic amino acids in the
P2 position, while negatively charged residues are less favored.[10] While DPP8 and DPP9
share significant substrate overlap, suggesting potential compensatory roles, some differences
in substrate specificity exist.[10][11][12] For instance, DPP9 can cleave the Val-Ala dipeptide,
which is not recognized by DPP8.[11]

The identification of natural, endogenous substrates has been crucial to understanding DPP9's
biological functions. These substrates are involved in diverse cellular pathways, from immune
signaling to DNA repair.
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Substrate

Description

Biological Process
Implication

RU134-42 peptide

An antigenic peptide
(VPYGSFKHV); the first
natural substrate identified.[1]
[13][14]

Antigen presentation.[1][13]
[14]

Spleen Tyrosine Kinase (Syk)

A key kinase in B-cell receptor
signaling.[3][10][15]

Immune signaling, N-degron
pathway.[3][10]

Adenylate Kinase 2 (AK2)

An enzyme critical for cellular
energy balance and nucleotide
homeostasis.[1][12][15]

Energy metabolism.[1][12]

Breast Cancer Protein 2
(BRCA2)

A tumor suppressor involved in
the repair of DNA double-
strand breaks.[1][4][15]

DNA damage repair, cancer
biology.[1][4]

Calreticulin

A multifunctional protein
involved in Ca2+ homeostasis
and molecular chaperoning.
[12]

Cellular homeostasis.[12]

Neuropeptide Y (NPY)

A neuropeptide involved in
various physiological
processes.[16][17]

Neurotransmission, cell
survival.[7][16]

Glucagon-like peptide-1 (GLP-
1)

An incretin hormone involved
in glucose homeostasis.[16]
[17]

Metabolism.[16]

Chemokine CXCL10

A chemokine involved in

inflammatory responses.[1][11]

Immune regulation.[1]

Nucleobindin-1 (NUCB1)

A Ca2+-binding protein that
can interact with MMP2.[1][4]

Extracellular matrix

degradation, cell migration.[1]

[4]
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Table 1: Kinetic Parameters of DPP9 for Various
Substrates

The catalytic efficiency of DPP9 has been determined for several synthetic and natural peptide

substrates.
Substrate Km (pM) kcat (s-1) kcat/Km (M-1s-1)
Gly-Pro-AMC - 121[18]
Lys-Pro-AMC - 52.6[18]
Asp-Pro-AMC - 54[18]
Trp-Pro-AMC - 40.3[18]
Gly-Pro-pNA 400
Ala-Pro-pNA 70

Data compiled from multiple sources.[16][18] AMC: 7-amino-4-methylcoumarin; pNA: p-
nitroanilide. Dashes indicate data not available in the cited sources.

DPP9 Inhibitors

The development of specific inhibitors is crucial for both studying DPP9 function and for
therapeutic applications. Due to the high homology between the catalytic sites of DPP8 and
DPP9, many inhibitors show activity against both enzymes.[10]
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Inhibitor Type IC50 / Ki (nM) Selectivity Profile
Potent DPP8/9
inhibitor; used to study

1G244 Small Molecule - )
inflammasome
activation.[19][20]
Highly selective for
DPP9 over DPP8

DPP-9 inhibitor 42 Small Molecule IC50 =3.4nM
(>170-fold), DPP4,
FAP, and others.[21]
Also inhibits DPP8 (Ki

o Small Molecule (DPP4 )
Saxagliptin o Ki =98 nM = 508 nM); less potent
inhibitor)
than on DPP4.[22]
Very weak inhibitor of
o Small Molecule (DPP4 , _ _
Sitagliptin S Ki =55,142 nM DPP9; highly selective
inhibitor)
for DPP4.[22]
Potent inhibitor of
. . . DPP4, DPP8, and
Val-boroPro (VbP) Boronic Acid Peptide - )
DPP9; induces
pyroptosis.[1][7]
) Noncompetitive,
Peptide (from o
SLRFLFEGQRIADNH - allosteric inhibitor of
SUMO1)
DPP8/9.[1][10]
Potent DPP8/9
4-oxo-B-lactams o
Small Molecule IC50 =409 nM inhibitor (DPP8 IC50 =

(Compound 6)

137 nM).[19][23]

Physiological Roles and Signaling Pathways

The enzymatic activity of DPP9 is a critical regulatory node in several key signaling pathways.

Its ability to process N-termini of specific substrates can lead to their activation, degradation, or

altered function.
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Inflammasome Regulation

DPP9 is a key negative regulator of the NLRP1 and CARDS8 inflammasomes.[2][24][25] It
directly binds to the "function-to-find" (FIIND) domain of these proteins, maintaining them in an
inactive state.[1][24] This interaction is dependent on DPP9's enzymatic competence.[24][25]
Inhibition of DPP9's catalytic activity leads to the dissociation of this complex, triggering auto-
proteolysis of NLRP1 or CARDS8.[1][10] The released C-terminal fragment then assembles the
inflammasome, activating Caspase-1, which in turn cleaves Gasdermin D and pro-inflammatory
cytokines (IL-1[3, IL-18), leading to a lytic form of cell death known as pyroptosis.[1][10][19]
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DPP9 Inhibition
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dissociates from

1
NLRP1 / CARDS
(Released & Activated)
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recognition Add Buffer, Inhibitor, and
DPP9 Enzyme to 96-well Plate

i

. . . Incubate (15 min, RT)
cleaves N-terminal dipeptide t g

o allow inhibitor bindin
Cleaved Substrate
(Neo N-terminus exposed)

i

Initiate Reaction
by adding Substrate (e.g., Gly-Pro-AMC)

o Measure Fluorescence Increase
26 LstebTn Liggee (Ex: 380nm, Em: 450nm)
in Kinetic Mode at 37°C

Poly-ubiquitinated

Substrate Calculate Initial Velocity (V)
Proteasome Plot % Inhibition vs. [Inhibitor]
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Degradation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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